3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of isoindolones are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
Industrially, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindole
- 3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindolin-1-one
Uniqueness
3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to similar compounds. The presence of the oxolan-2-yl group and the isoindolone core structure contribute to its unique properties.
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3-(aminomethyl)-2-(oxolan-2-ylmethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H18N2O2/c15-8-13-11-5-1-2-6-12(11)14(17)16(13)9-10-4-3-7-18-10/h1-2,5-6,10,13H,3-4,7-9,15H2 |
InChI Key |
PEYTUFUZESRCLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(C3=CC=CC=C3C2=O)CN |
Origin of Product |
United States |
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